5-Chloro-6-vinylpyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7ClN2 |
|---|---|
Molecular Weight |
154.60 g/mol |
IUPAC Name |
5-chloro-6-ethenylpyridin-3-amine |
InChI |
InChI=1S/C7H7ClN2/c1-2-7-6(8)3-5(9)4-10-7/h2-4H,1,9H2 |
InChI Key |
PEGQOWAHQUEJIY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=C(C=N1)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 6 Vinylpyridin 3 Amine
Convergent Synthetic Routes to the Pyridine (B92270) Core
Convergent strategies aim to construct the fully substituted pyridine ring in a single or few steps from acyclic precursors. These methods are often valued for their efficiency and atom economy.
Strategies Involving Pre-functionalized Pyridine Rings
One of the most direct approaches to synthesizing 5-Chloro-6-vinylpyridin-3-amine involves utilizing a pyridine ring that already contains some of the required substituents. A common starting material for this strategy is 2-amino-5-chloropyridine. orgsyn.org The synthesis can then proceed through a series of reactions to introduce the vinyl group at the 6-position.
Another related precursor is 5-chloro-6-methylpyridin-3-amine. uni.lu In this case, the methyl group at the 6-position can be functionalized and converted into a vinyl group through various chemical transformations.
Ring-Forming Cyclization Reactions for Pyridine Construction
The de novo synthesis of the pyridine ring through cyclization reactions offers a powerful alternative to the modification of pre-existing pyridine structures. Transition metal-catalyzed [2+2+2] cycloaddition reactions, for instance, provide a fascinating method for constructing pyridine rings from nitriles and alkynes. nih.gov This approach allows for significant control over the substitution pattern of the resulting pyridine.
Cyclocondensation reactions are another major class of ring-forming strategies. youtube.com These reactions typically involve the condensation of a 1,5-dicarbonyl compound or its equivalent with ammonia (B1221849) or an ammonia source to form the pyridine ring. By carefully selecting the precursors, it is possible to introduce the desired chloro, amino, and vinyl (or a precursor to the vinyl group) substituents during the ring formation process. For example, a suitably substituted enone can be condensed with an enamine, followed by cyclization with ammonium (B1175870) acetate (B1210297) to yield a substituted pyridine.
Divergent Functionalization Approaches from Pyridine Precursors
Divergent strategies begin with a common pyridine precursor, which is then elaborated through a series of functionalization reactions to introduce the desired substituents. This approach offers flexibility, allowing for the synthesis of a variety of derivatives from a single starting material.
Introduction of Vinyl Substituent via Catalytic Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the introduction of vinyl groups onto heterocyclic scaffolds. These reactions are known for their high efficiency, functional group tolerance, and broad applicability.
The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an alkene with an organohalide. rsc.org In the context of synthesizing this compound, a suitable precursor would be a di-halogenated pyridine, such as 5,6-dichloropyridin-3-amine. The vinyl group can be introduced by reacting this precursor with a vinylating agent, such as ethylene, in the presence of a palladium catalyst. The regioselectivity of the reaction is a critical consideration, and reaction conditions must be carefully optimized to favor vinylation at the desired position.
The Suzuki-Miyaura coupling reaction is another widely used palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound. libretexts.org This reaction is particularly attractive due to the stability and low toxicity of the boronic acid reagents.
To synthesize this compound via this method, a precursor such as 5,6-dichloropyridin-3-amine could be coupled with a vinyl boronic acid or a vinyltrifluoroborate salt in the presence of a palladium catalyst and a base. nih.gov The choice of ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity. The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired product and regenerate the catalyst. libretexts.org
Table of Reaction Conditions for Suzuki-Miyaura Coupling:
| Catalyst | Ligand | Base | Solvent | Temperature | Yield |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100°C | Moderate |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 90°C | Good |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | 80°C | High |
Stille-Type Coupling with Vinyl Stannanes
The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org It involves the reaction of an organostannane (organotin compound) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, a key step would involve the coupling of a vinylstannane, such as vinyltributylstannane, with a di-substituted pyridine precursor, specifically a 5,6-dihalopyridin-3-amine.
The reaction is catalyzed by a palladium(0) complex, often generated in situ from precursors like Pd(PPh₃)₄. libretexts.org The catalytic cycle involves the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the desired vinyl-substituted product and regenerate the palladium(0) catalyst. wikipedia.org The choice of ligands, solvents, and additives can significantly influence the reaction's efficiency and substrate scope. orgsyn.org For instance, the use of electron-rich, bulky phosphine (B1218219) ligands has enabled milder reaction conditions and expanded the range of compatible substrates. orgsyn.org
| Reactants | Catalyst/Reagents | Product | Key Features |
| 5,6-Dihalopyridin-3-amine, Vinyltributylstannane | Pd(PPh₃)₄, Ligands (e.g., P(t-Bu)₃) | This compound | Forms C-C bond, Mild conditions, Good functional group tolerance. orgsyn.org |
Regioselective Halogenation Strategies at the C-5 Position
The introduction of a chlorine atom specifically at the C-5 position of a pyridine ring is a critical step. Direct electrophilic halogenation of pyridine is often challenging and can lead to a mixture of products. However, regioselective methods have been developed. For 3-aminopyridine (B143674) derivatives, the directing effect of the amino group can influence the position of halogenation.
One innovative strategy involves a ring-opening, halogenation, and ring-closing sequence. This method transforms the pyridine into a more reactive acyclic Zincke imine intermediate. chemrxiv.orgnih.gov These intermediates can undergo highly regioselective halogenation under mild conditions. chemrxiv.orgnih.gov For instance, treatment of the Zincke imine with N-iodosuccinimide (NIS) can lead to highly selective iodination at the C-3 position (which corresponds to the C-5 position in the final pyridine). nih.gov While this example uses iodine, similar principles can be applied for chlorination.
| Starting Material | Strategy | Key Intermediates | Selectivity |
| Substituted Pyridine | Ring-opening, halogenation, ring-closing | Zincke imine | High regioselectivity at the 3-position (corresponds to C-5). chemrxiv.orgnih.gov |
Selective Introduction of the Amine Functionality
Several methods exist for introducing an amine group onto a pyridine ring, each with its advantages and limitations.
A common and effective method for synthesizing aminopyridines is the reduction of a corresponding nitropyridine precursor. This two-step approach involves the nitration of the pyridine ring followed by the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, including metal hydrides, catalytic hydrogenation, and metal-based reductions. nih.gov The choice of reducing agent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of aryl halides or triflates with a wide range of amines. wikipedia.orglibretexts.org In the synthesis of this compound, a precursor such as 3,5-dichloro-2-vinylpyridine (B8508593) could potentially be reacted with an ammonia equivalent or a protected amine under palladium catalysis. The development of specialized bidentate phosphine ligands has been crucial in overcoming challenges associated with the coordination of the pyridine nitrogen to the palladium catalyst. wikipedia.orgacs.org
| Reaction Type | Key Features | Catalyst System | Amine Source |
| Buchwald-Hartwig Amination | Forms C-N bonds, mild conditions, broad scope. wikipedia.org | Palladium catalyst with specialized ligands (e.g., BINAP, DPPF). wikipedia.org | Ammonia, primary amines, secondary amines. wikipedia.orgacs.org |
Direct amination methods offer a more atom-economical approach by converting a C-H bond directly into a C-N bond. While challenging, several strategies have emerged. One such method involves the formation of heterocyclic phosphonium (B103445) salts from pyridines, which can then react with sodium azide (B81097) to produce iminophosphoranes. These versatile intermediates can be further transformed into various nitrogen-containing functional groups. nih.gov Another approach is the Chichibabin reaction, which traditionally uses sodium amide to introduce an amino group at the 2-position of the pyridine ring, though its generality can be limited by the harsh reaction conditions. nih.gov More recently, flow reactors have been utilized for the uncatalyzed nucleophilic aromatic substitution (SNAr) of chloropyridines with amines at high temperatures. researchgate.net
One-Pot and Multicomponent Synthesis Approaches
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single operation without the isolation of intermediates. nih.govresearchgate.net This approach offers significant advantages in terms of reduced waste, time, and resources. For a complex molecule like this compound, a convergent MCR could theoretically be designed to assemble the core structure from simpler building blocks in a single pot. For example, a reaction could be envisioned that combines a vinyl-containing fragment, a chloro-substituted component, and an amine source in a cascade of reactions to form the final product. While a specific one-pot synthesis for this exact molecule is not widely reported, the principles of MCRs are increasingly being applied to the synthesis of complex heterocyclic compounds. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The development of environmentally benign synthetic routes for complex molecules like this compound is a critical endeavor in modern organic chemistry. A plausible and efficient method for constructing the vinylpyridine core of this molecule involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura, Heck, or Stille reaction. These reactions are powerful tools for forming carbon-carbon bonds. nih.govwikipedia.orgwikipedia.org A hypothetical, yet chemically sound, synthetic approach could start from a di-halogenated pyridine precursor, for instance, a compound bearing both a chloro and a bromo or iodo substituent. The vinyl group could then be introduced via a cross-coupling reaction with a suitable vinylating agent.
Solvent-Free Reaction Conditions
Traditionally, organic syntheses are conducted in volatile organic solvents (VOCs), which contribute significantly to environmental pollution. The exploration of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce waste and simplify purification processes.
While specific research on the entirely solvent-free synthesis of this compound is not extensively documented, advancements in mechanochemistry and solid-state synthesis offer promising avenues. These techniques involve the grinding or milling of solid reactants, often with a catalytic amount of a liquid or solid grinding auxiliary, to initiate and sustain the reaction. For the crucial vinylation step in the synthesis of this compound, a solvent-free Heck-type reaction could be envisioned.
Table 1: Potential Solvent-Free Heck Reaction for Vinylation
| Parameter | Condition | Rationale for Greenness |
| Reactants | 5-Chloro-6-halopyridin-3-amine, vinylating agent (e.g., potassium vinyltrifluoroborate) | Direct use of solid reactants. |
| Catalyst | Palladium-based catalyst (e.g., Pd(OAc)₂) | Used in catalytic amounts. |
| Reaction Method | Ball milling or grinding | Eliminates the need for bulk solvent. |
| Energy Input | Mechanical energy | Can be more energy-efficient than heating solvents. |
This approach would significantly reduce the environmental footprint by eliminating solvent waste, which often constitutes the largest portion of waste in a chemical process.
Use of Sustainable Catalytic Systems
The choice of catalyst is paramount in developing a green synthetic process. Palladium-catalyzed cross-coupling reactions are central to the synthesis of vinylpyridines. nih.gov However, traditional palladium catalysts often involve phosphine ligands that can be toxic and air-sensitive.
Recent research has focused on developing more sustainable catalytic systems. For the synthesis of this compound, several green catalytic strategies could be employed in the key vinylation step:
Ligand-Free Catalysis: In some instances, palladium-catalyzed reactions can proceed without the need for external ligands, simplifying the reaction setup and reducing costs. Protocols for ligand-free Suzuki-Miyaura cross-coupling reactions have been developed in aqueous media, which is a significant step towards greener synthesis. rsc.org
Heterogeneous Catalysts: Immobilizing palladium on a solid support, such as a polymer resin or nanoparticles, allows for easy separation and recycling of the catalyst. organic-chemistry.org This not only reduces the amount of palladium waste but also minimizes contamination of the final product with the heavy metal. A Merrifield resin-supported phenanthroline-palladium(II) complex has been shown to be an efficient and recyclable catalyst for Suzuki-Miyaura reactions. organic-chemistry.org
Catalysis in Green Solvents: When a solvent is necessary, the use of environmentally benign options like water, ethanol, or ionic liquids is preferred. wikipedia.orgorganic-chemistry.org Water extract of banana (WEB) has even been explored as a novel, green medium for Suzuki-Miyaura reactions. rsc.org
Table 2: Comparison of Catalytic Systems for Vinylation
| Catalytic System | Advantages | Potential Application for this compound Synthesis |
| Homogeneous Pd/Phosphine Ligand | High activity and selectivity. organic-chemistry.org | Traditional, but less green due to ligand toxicity and catalyst leaching. |
| Ligand-Free Palladium | Simplified reaction, lower cost. rsc.org | Could be applied in aqueous media for the vinylation step. |
| Heterogeneous Palladium Catalyst | Easy recovery and recycling, reduced metal contamination. organic-chemistry.org | Ideal for a more sustainable and industrially viable process. |
The development of highly active and stable palladium-phosphine catalysts that are not inhibited by the basicity of aminopyridines is also a significant advancement, as this can prevent the need for protecting group chemistry, further streamlining the synthesis. organic-chemistry.org
Reactivity and Mechanistic Investigations of 5 Chloro 6 Vinylpyridin 3 Amine
Reactions Involving the Vinyl Group
Electrophilic Addition Reactions Across the Alkene
Without specific studies on 5-Chloro-6-vinylpyridin-3-amine, any attempt to create the requested content would be speculative and would not meet the standards of a scientifically accurate and informative article.
Radical Polymerization Studies
Currently, there is limited specific information available in the public domain regarding radical polymerization studies directly involving this compound. However, the presence of the vinyl group suggests its potential to undergo such reactions. Vinyl compounds, in general, are known to participate in radical polymerization to form long-chain polymers.
Cycloaddition Reactions (e.g., Diels-Alder)
The vinyl group can act as a dienophile in Diels-Alder reactions, a powerful method for forming six-membered rings. masterorganicchemistry.com In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to create a cyclohexene (B86901) derivative. masterorganicchemistry.com For the reaction to be efficient, the dienophile is often substituted with electron-withdrawing groups, and the diene with electron-donating groups. masterorganicchemistry.com The stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com Lewis acids like SnCl₄ can be used to catalyze the reaction. masterorganicchemistry.com
While specific examples with this compound are not readily found, the vinyl group's ability to participate in [4+2] cycloadditions is a fundamental principle of its reactivity. masterorganicchemistry.com For instance, the Diels-Alder reaction of 6-chloro-3-pyridinecarboxyaldehyde and its corresponding imine with cyclopentadiene (B3395910) has been reported, showcasing the reactivity of substituted pyridines in such transformations. researchgate.net
Oxidative Cleavage and Dihydroxylation Methodologies
The vinyl group is susceptible to oxidative cleavage and dihydroxylation. Oxidative cleavage can break the carbon-carbon double bond, yielding aldehydes, ketones, or carboxylic acids, depending on the reagents and reaction conditions. Common reagents for this purpose include ozone (O₃) followed by a reductive or oxidative workup, and potassium permanganate (B83412) (KMnO₄) under strong conditions.
Dihydroxylation, the addition of two hydroxyl groups across the double bond, can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate. These reactions would convert the vinyl group into a diol, offering a pathway to further functionalization.
Mechanistic Insights into Vinyl Group Reactivity
The reactivity of the vinyl group is governed by the electronic properties of the pyridine (B92270) ring. The electron-withdrawing nature of the nitrogen atom and the chloro substituent influences the electron density of the vinyl group, affecting its susceptibility to electrophilic and nucleophilic attack, as well as its participation in pericyclic reactions.
Reactions Involving the Chloro Substituent
The chloro group on the pyridine ring is a site for nucleophilic substitution and cross-coupling reactions.
Reactions Involving the Chloro Substituent
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine core. Halopyridines, including chloropyridines, can react with nucleophiles, such as amines, to displace the halide. youtube.com The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity. youtube.com These reactions are often facilitated by heating. youtube.com
Cross-Coupling Reactions (e.g., Sonogashira, Negishi) for Further Functionalization
The chloro substituent serves as an excellent handle for palladium- or nickel-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Sonogashira Coupling
The Sonogashira coupling reaction is a versatile method for forming a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org The reaction conditions are generally mild, often conducted at room temperature. wikipedia.org Microwave-assisted Sonogashira couplings have been shown to offer advantages such as shorter reaction times and higher yields. researchgate.net This reaction has been successfully applied to various substituted pyridines, including those with chloro substituents. For instance, the Sonogashira cross-coupling of 3,5-dibromo-2,6-dichloropyridine (B8238365) has been used to synthesize various alkynylpyridines. nih.gov
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its broad scope, allowing the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org It has been utilized in the synthesis of complex molecules and unsymmetrical biaryls. wikipedia.orgorganic-chemistry.org Nickel catalysts, such as Ni(PPh₃)₄, are often employed. wikipedia.org An electrochemical reductive cross-coupling between 4-amino-6-chloropyrimidines and functionalized aryl halides using a nickel(II) catalyst has been reported, demonstrating the applicability of such couplings to related heterocyclic systems. nih.gov
Reductive Dehalogenation Strategies
The removal of the chlorine atom from the 5-position of this compound can be accomplished through various reductive dehalogenation methods. These strategies are crucial for the selective functionalization of the pyridine ring, allowing for the introduction of other groups or the generation of the corresponding des-chloro analog.
Common approaches for the reductive dehalogenation of chloropyridines involve catalytic hydrogenation or the use of metal-based reducing agents. msu.edugoogle.com Catalytic hydrogenation, a widely employed industrial process, typically utilizes catalysts such as palladium on carbon (Pd/C), platinum oxide (Adam's catalyst), or Raney nickel in the presence of hydrogen gas. youtube.comlibretexts.org The reaction is generally efficient and clean, proceeding under relatively mild conditions. For this compound, this method presents a dual challenge: the potential for simultaneous reduction of the vinyl group. Careful selection of the catalyst and reaction conditions is therefore paramount to achieve selective dehalogenation. For instance, certain catalysts exhibit chemoselectivity, favoring the reduction of the carbon-halogen bond over a carbon-carbon double bond. nih.gov
An alternative to catalytic hydrogenation is the use of dissolving metal reductions or hydride transfer reagents. Systems like zinc dust in an acidic medium have been shown to be effective for the dechlorination of polychlorinated pyridines. google.com Polymethylhydrosiloxane (PMHS) in the presence of a palladium catalyst has also emerged as a mild and efficient system for the hydrodehalogenation of chloroarenes at room temperature, a method that could likely be adapted for this compound. msu.edu
The choice of the specific reductive dehalogenation strategy would depend on the desired outcome and the compatibility with other functional groups in the molecule.
Table 1: Potential Reductive Dehalogenation Reagents for this compound
| Reagent/System | Potential Advantages | Potential Challenges |
| H₂/Pd/C | High efficiency, clean reaction | Potential for concurrent vinyl group reduction |
| H₂/PtO₂ | Effective for many substrates | May also reduce the vinyl group |
| Raney Nickel | Cost-effective | Often requires higher temperatures/pressures |
| Zn/Acid | Strong reducing agent | Can be harsh and affect other functional groups |
| PMHS/Pd(OAc)₂ | Mild conditions, high functional group tolerance | Catalyst may be sensitive |
Role of Chloro Group in Directing Group Chemistry
The chlorine atom at the 5-position of the pyridine ring plays a significant role in directing the regiochemical outcome of various reactions. While halogens are deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect, they are ortho, para-directing. msu.eduacs.orgrsc.org In the context of this compound, the chloro group, in concert with the amino and vinyl groups, will influence the reactivity and selectivity of the pyridine ring.
For electrophilic aromatic substitution, the directing effects of the substituents must be considered. The amino group at the 3-position is a powerful activating and ortho, para-directing group. The vinyl group at the 6-position is weakly activating and also ortho, para-directing. The chloro group at the 5-position is deactivating but ortho, para-directing. The interplay of these electronic effects will dictate the position of electrophilic attack.
Furthermore, the chloro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is activated by strongly electron-withdrawing groups or under forcing conditions. The presence of the nitrogen atom in the pyridine ring already makes the ring electron-deficient and more susceptible to nucleophilic attack compared to benzene (B151609).
Reactivity of the Pyridine Nucleus
The pyridine ring in this compound is a hub of chemical reactivity, susceptible to a range of transformations including electrophilic and nucleophilic attacks, as well as reactions at the nitrogen atom.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orgquora.com However, the presence of the strongly activating amino group at the 3-position facilitates such reactions. The directing effects of the substituents will determine the site of substitution.
The amino group strongly directs electrophiles to the ortho (positions 2 and 4) and para (position 5) positions. The vinyl group directs to its ortho (position 5) and para (position 3) positions. The chloro group directs to its ortho (position 4 and 6) and para (position 2) positions. Considering the powerful activating effect of the amino group, the most likely positions for electrophilic attack would be positions 2 and 4, which are ortho to the amino group. acs.orgquora.com Between these two, position 4 might be sterically more accessible.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Influence of Amino Group (3-position) | Influence of Vinyl Group (6-position) | Influence of Chloro Group (5-position) | Overall Likelihood of Attack |
| 2 | Activating (ortho) | Deactivating (meta) | Directing (para) | High |
| 4 | Activating (ortho) | Deactivating (meta) | Directing (ortho) | High |
Nucleophilic Attack and Adduct Formation
The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, especially at the 2, 4, and 6 positions. researchgate.net In this compound, the presence of the chloro group at position 5 does not directly activate the typical positions for nucleophilic attack. However, the vinyl group at position 6 could potentially participate in Michael-type additions if a strong nucleophile attacks the pyridine ring, leading to the formation of stable adducts. The amino group at the 3-position would generally disfavor nucleophilic attack on the ring due to its electron-donating nature.
Quaternization of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom is basic and readily undergoes quaternization with alkyl halides. researchgate.netmdpi.comresearchgate.net This reaction is a fundamental process for modifying the electronic properties of the pyridine ring, converting it into a pyridinium (B92312) salt. Quaternization of vinylpyridines has been studied, and it is known to proceed efficiently. mdpi.comnih.gov The resulting pyridinium salt would be more electron-deficient, which could, in turn, influence the reactivity of the vinyl and chloro substituents. For instance, quaternization can enhance the susceptibility of the vinyl group to nucleophilic attack. nih.gov
Table 3: Common Reagents for Pyridine Quaternization
| Reagent | Product Type | Potential Impact on Reactivity |
| Methyl iodide | N-methylpyridinium iodide | Increased electron-withdrawing character of the ring |
| Benzyl bromide | N-benzylpyridinium bromide | Introduces a bulky, UV-active group |
| Ethyl bromoacetate | N-(ethoxycarbonylmethyl)pyridinium bromide | Functionalized pyridinium salt for further elaboration |
Regioselectivity and Stereoselectivity in Complex Transformations
The combination of different functional groups in this compound allows for complex transformations where regioselectivity and stereoselectivity are key considerations. For example, in cross-coupling reactions such as Suzuki or Heck couplings, the chloro group can serve as a handle for the introduction of new carbon-carbon bonds. The regioselectivity of such reactions would be dictated by the catalyst and reaction conditions.
The vinyl group can participate in a variety of stereoselective reactions, including dihydroxylations, epoxidations, and cycloadditions. The stereochemical outcome of these reactions can be influenced by the directing effects of the adjacent substituents on the pyridine ring. For instance, the amino group or the pyridine nitrogen could potentially coordinate to a metal catalyst, directing the reagent to a specific face of the double bond.
Derivatization and Analogue Synthesis Based on 5 Chloro 6 Vinylpyridin 3 Amine Scaffold
Design Principles for Structural Diversification
The structural diversification of the 5-Chloro-6-vinylpyridin-3-amine scaffold is predicated on the selective modification of its key functional groups: the primary amine, the vinyl group, and the chloro substituent, as well as potential alterations to the core pyridine (B92270) ring itself. Each of these modifications can be approached systematically to generate a wide array of analogues.
The primary amine at the C-3 position is a prime site for derivatization. Standard synthetic methodologies can be employed to introduce a wide variety of substituents, thereby modulating the steric and electronic properties of this position.
Acylation: Reaction with acyl chlorides or anhydrides can introduce a range of amide functionalities. This is a common strategy to explore the impact of different alkyl and aryl groups on the molecule's properties.
Alkylation: The amine can be mono- or di-alkylated using alkyl halides or via reductive amination with aldehydes or ketones. This allows for the introduction of linear, branched, or cyclic alkyl groups.
Sulfonylation: Treatment with sulfonyl chlorides can yield sulfonamides, which are known to be important functional groups in various bioactive molecules.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates can lead to the formation of ureas and thioureas, respectively, introducing hydrogen-bonding donors and acceptors.
These modifications can be systematically varied to create a library of N-substituted analogues, as illustrated in the following table:
| Modification Type | Reagent Class | Resulting Functional Group | Potential Substituents (R) |
| Acylation | Acyl chlorides (RCOCl) | Amide | Alkyl, Aryl, Heteroaryl |
| Alkylation | Alkyl halides (R-X) | Secondary/Tertiary Amine | Methyl, Ethyl, Cyclopropyl, Benzyl |
| Reductive Amination | Aldehydes/Ketones (RCHO/RCOR') | Secondary/Tertiary Amine | Various alkyl and aryl groups |
| Sulfonylation | Sulfonyl chlorides (RSO2Cl) | Sulfonamide | Alkyl, Aryl, Heteroaryl |
| Urea Formation | Isocyanates (R-NCO) | Urea | Alkyl, Aryl |
The vinyl group at the C-6 position is another key site for diversification. Its reactivity allows for a variety of transformations to introduce saturated or substituted alkyl chains.
Hydrogenation: Catalytic hydrogenation can reduce the vinyl group to an ethyl group, providing a saturated analogue.
Hydrohalogenation/Hydroalkoxylation: Addition of H-X or H-OR across the double bond, following Markovnikov or anti-Markovnikov rules, can introduce a halide or an alkoxy group on the resulting ethyl chain.
Epoxidation and Ring-Opening: The vinyl group can be epoxidized, and the resulting epoxide can be opened with various nucleophiles to introduce a range of functional groups on adjacent carbons.
Heck and Suzuki Coupling: While the vinyl group itself can participate in these reactions, it is more commonly the chloro group that is used for such cross-coupling reactions to extend the carbon skeleton. However, transformations of the vinyl group can lead to other functionalities that can then be used in subsequent coupling reactions.
A summary of potential vinyl group transformations is presented below:
| Reaction Type | Reagents | Resulting Structure |
| Hydrogenation | H2, Pd/C | -CH2CH3 |
| Hydrobromination (Anti-Markovnikov) | HBr, peroxides | -CH2CH2Br |
| Dihydroxylation | OsO4, NMO | -CH(OH)CH2OH |
| Ozonolysis | 1. O3; 2. DMS | -CHO |
The chlorine atom at the C-5 position is a versatile handle for introducing further diversity through nucleophilic aromatic substitution or cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups. The reactivity in SNAr reactions is influenced by the electronic nature of the pyridine ring.
Suzuki Coupling: Palladium-catalyzed Suzuki coupling with boronic acids or esters is a powerful method to form new carbon-carbon bonds, allowing the introduction of a wide range of aryl, heteroaryl, or alkyl groups.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds, enabling the introduction of a diverse set of primary and secondary amines.
Sonogashira Coupling: This reaction with terminal alkynes provides a route to substituted alkynylpyridines.
The following table outlines some of the key coupling reactions at the C-5 position:
| Coupling Reaction | Reactant | Catalyst/Conditions | Resulting Moiety |
| Suzuki Coupling | Arylboronic acid | Pd catalyst, base | Aryl |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | Amino |
| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | Alkynyl |
| Stille Coupling | Organostannane | Pd catalyst | Alkyl, Aryl, Vinyl |
While modifications to the substituents are more common, alterations to the core pyridine ring itself can also be envisioned. These are generally more complex transformations.
N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide, which can alter the electronic properties of the ring and provide a handle for further functionalization at the ortho and para positions.
Ring Synthesis Variations: Analogues with different substitution patterns on the pyridine ring could be synthesized from alternative starting materials, effectively modifying the core scaffold.
Combinatorial Library Synthesis Utilizing this compound
The trifunctional nature of this compound makes it an excellent scaffold for combinatorial library synthesis. By systematically applying the derivatization strategies outlined above in a parallel or split-and-pool synthesis approach, a large number of distinct compounds can be generated efficiently.
A hypothetical combinatorial library could be designed by first reacting the primary amine with a set of diverse building blocks (e.g., a collection of 50 different acyl chlorides). The resulting amide products could then be subjected to a Suzuki coupling reaction at the C-5 chloro position with another set of building blocks (e.g., 50 different boronic acids). This two-step process would theoretically yield a library of 2,500 unique compounds. Further diversification could be achieved by including transformations of the vinyl group.
The choice of building blocks would be guided by the desired properties of the library, aiming to cover a broad range of chemical space in terms of size, lipophilicity, and hydrogen bonding characteristics.
Synthesis of Complex Polycyclic Systems Incorporating the Pyridine Moiety
The functional groups on the this compound scaffold can also be utilized in intramolecular reactions to construct more complex, rigid polycyclic systems.
Intramolecular Cyclization: By introducing a suitable functional group on a substituent that can react with another part of the molecule, intramolecular cyclization can lead to the formation of new rings. For example, if an N-acyl derivative of the amine contains a terminal alkyne, an intramolecular Sonogashira coupling could potentially be used to form a fused ring system.
Diels-Alder Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of a new six-membered ring fused to the pyridine core.
Ring-Closing Metathesis (RCM): If a second vinyl group is introduced into the molecule, for instance, through N-alkylation with an allyl halide, RCM could be employed to form a new heterocyclic ring.
These strategies allow for the transformation of the relatively simple this compound scaffold into more complex and conformationally constrained polycyclic structures, which can be of interest in various areas of chemical research.
Stereoselective Synthesis of Chiral Analogues
The creation of stereogenic centers in a controlled manner is a significant challenge in organic synthesis. For the this compound core, the vinyl group and the pyridine ring itself offer multiple avenues for the introduction of chirality. The following subsections detail established methodologies that could be applied to this scaffold for the synthesis of enantiomerically enriched or pure analogues.
The vinyl group of this compound is a prochiral moiety, meaning it can be converted into a chiral center through the addition of a suitable reagent. Asymmetric transformations of this group can lead to the formation of chiral alcohols, epoxides, and other functionalized derivatives.
One of the most powerful methods for the asymmetric dihydroxylation of olefins is the Sharpless Asymmetric Dihydroxylation. organic-chemistry.orgwikipedia.org This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to produce vicinal diols with high enantioselectivity. wikipedia.org The choice of the chiral ligand, either (DHQ)₂PHAL or (DHQD)₂PHAL, determines which face of the vinyl group is hydroxylated, leading to the formation of either the (R,S)- or (S,R)-diol. organic-chemistry.orgchem-station.com These commercially available reagents, often used as pre-packaged "AD-mix" formulations, have been successfully applied to a wide variety of olefins. organic-chemistry.orgchem-station.com
Another important transformation is asymmetric epoxidation. Chiral metalloporphyrin catalysts have been shown to be effective in the enantioselective epoxidation of terminal olefins. rsc.org These systems can provide high enantiomeric excesses and turnover numbers. rsc.org The resulting chiral epoxide is a versatile intermediate that can be opened with various nucleophiles to generate a range of chiral derivatives.
Table 1: Potential Asymmetric Transformations of the Vinyl Group of this compound
| Reaction | Catalyst/Reagent | Potential Product | Expected Enantiomeric Excess (ee) |
|---|---|---|---|
| Asymmetric Dihydroxylation | OsO₄, (DHQD)₂PHAL (AD-mix-β) | (R)-1-(5-Chloro-3-aminopyridin-2-yl)ethane-1,2-diol | High (>90%) |
| Asymmetric Dihydroxylation | OsO₄, (DHQ)₂PHAL (AD-mix-α) | (S)-1-(5-Chloro-3-aminopyridin-2-yl)ethane-1,2-diol | High (>90%) |
| Asymmetric Epoxidation | Chiral Manganese Porphyrin Complex | (R)-2-(5-Chloro-3-aminopyridin-2-yl)oxirane | Good to Excellent |
| Asymmetric Epoxidation | Chiral Iron Porphyrin Complex | (S)-2-(5-Chloro-3-aminopyridin-2-yl)oxirane | Good to Excellent |
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This strategy is a reliable method for achieving high levels of stereocontrol.
For the this compound scaffold, a chiral auxiliary could be attached to the amino group. For instance, reaction with a chiral acyl chloride, such as the derivative of an Evans oxazolidinone or a Oppolzer's camphorsultam, would form a chiral amide. The presence of the chiral auxiliary would then direct the stereoselectivity of reactions at the vinyl group or other positions on the pyridine ring. For example, a subsequent conjugate addition to the vinyl group would proceed with a high degree of diastereoselectivity due to the steric influence of the auxiliary. Finally, cleavage of the auxiliary would yield the enantiomerically enriched product.
Table 2: Illustrative Chiral Auxiliary Approach for the Synthesis of a Chiral Analogue
| Step | Reagents | Intermediate/Product | Expected Diastereomeric Excess (de) |
|---|---|---|---|
| 1. Attachment of Chiral Auxiliary | This compound, (R)-4-phenyloxazolidin-2-one derivative | Chiral amide intermediate | N/A |
| 2. Diastereoselective Reaction | Organocuprate (e.g., Me₂CuLi) | Diastereomerically enriched adduct | High (>95%) |
| 3. Cleavage of Chiral Auxiliary | LiOH, H₂O₂ | Enantiomerically enriched 5-Chloro-6-(1-methylethyl)pyridin-3-amine | Corresponds to the de of the previous step |
Enantioselective catalysis offers an elegant and atom-economical approach to the synthesis of chiral molecules. A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Several catalytic strategies could be envisioned for the derivatization of this compound.
Recent advances have demonstrated the enantioselective functionalization of vinylpyridines through cooperative photoredox and asymmetric catalysis. acs.orgnih.gov For example, the enantioselective reductive coupling of vinylpyridines with aldehydes or imines can be achieved using a chiral Brønsted acid as the catalyst. acs.orgnih.gov This methodology could potentially be applied to this compound to generate chiral γ-hydroxyl- or γ-amino-substituted pyridine derivatives with high enantioselectivity. acs.orgnih.gov
Furthermore, chiral phosphine (B1218219) catalysts have been developed for the asymmetric cross Rauhut-Currier reaction of 2-vinylpyridines, providing access to highly functionalized chiral pyridine building blocks. acs.org This type of reaction could potentially be adapted for the this compound scaffold to introduce complex chiral side chains.
Table 3: Potential Enantioselective Catalytic Reactions for the Derivatization of this compound
| Reaction Type | Catalyst | Reactant | Potential Chiral Product | Expected Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Reductive Coupling | Chiral Phosphoric Acid | Benzaldehyde | Chiral γ-hydroxy-substituted pyridine | Good to Excellent acs.org |
| Reductive Coupling | Chiral Brønsted Acid | N-Benzylideneaniline | Chiral γ-amino-substituted pyridine | Good to Excellent nih.gov |
| Rauhut-Currier Reaction | Chiral Phosphine | 3-Aroyl Acrylate | α-functionalized chiral pyridine | High acs.org |
Theoretical and Computational Chemistry Studies
Electronic Structure and Molecular Orbital Analysis of 5-Chloro-6-vinylpyridin-3-amine
No published studies were found that specifically detail the electronic structure or provide a molecular orbital analysis of this compound.
There are no available research findings applying Frontier Molecular Orbital (FMO) theory to this compound. Such a study would typically involve calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the molecule's reactivity and electronic properties.
Specific data on the charge distribution and no electrostatic potential maps for this compound have been published. This type of analysis is crucial for understanding intermolecular interactions and the molecule's potential for electrophilic and nucleophilic attack.
Conformational Analysis and Energy Landscapes
A conformational analysis and the corresponding energy landscapes for this compound have not been reported in the scientific literature. This would involve computational modeling to determine the most stable three-dimensional arrangements of the atoms and the energy barriers between different conformations.
Computational Prediction of Reactivity and Regioselectivity
There are no computational studies that predict the reactivity and regioselectivity of this compound.
No research has been published on the characterization of transition states for key reactions involving this compound. This would be essential for understanding the mechanisms and kinetics of its chemical transformations.
Reaction coordinate maps for reactions involving this compound are not available in the current body of scientific literature. Such maps would provide a detailed profile of the energy changes that occur as reactants are converted into products.
Solvent Effects on Reaction Pathways
The choice of solvent can significantly influence the reaction rates and pathways of chemical transformations involving substituted pyridines like this compound. Solvents affect reactivity by stabilizing or destabilizing reactants, products, and transition states to different extents. wikipedia.orgrsc.org The polarity of the solvent and its ability to form hydrogen bonds are critical factors. wikipedia.orglibretexts.org
For reactions involving this compound, the solvent can influence nucleophilic substitution at the chloro-substituted position or reactions involving the amino and vinyl groups. An increase in solvent polarity generally accelerates reactions that proceed through a charged transition state, a common scenario in nucleophilic aromatic substitution. wikipedia.org Conversely, reactions where charge is dispersed or diminished in the transition state may be slowed by more polar solvents. wikipedia.org
The following table illustrates the general effect of solvent polarity on reaction rates, which can be extrapolated to reactions involving this compound.
Table 1: General Solvent Effects on Reaction Rates
| Solvent Property Change | Nature of Transition State | Effect on Reaction Rate |
| Increase in Polarity | More charged than reactants | Accelerated |
| Increase in Polarity | Less charged than reactants | Decelerated |
| Increase in Polarity | Similar charge to reactants | Little to no effect |
Density Functional Theory (DFT) Calculations on Spectroscopic Parameters of Derivatives
Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules, including spectroscopic parameters. researchgate.netyoutube.com For derivatives of this compound, DFT calculations can provide valuable insights into their vibrational spectra (infrared and Raman), which are useful for structural characterization. nih.gov
DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-31G*), can accurately predict the vibrational frequencies of substituted pyridines. nih.gov These theoretical predictions, when compared with experimental spectra, allow for a detailed assignment of vibrational modes. For instance, studies on related molecules like 3,5-dibromopyridine (B18299) and 3,5-dichloro-2,4,6-trifluoropyridine (B155018) have shown excellent agreement between DFT-calculated and experimentally observed vibrational spectra. nih.gov
Furthermore, DFT can be employed to investigate the impact of different substituents on the electronic properties and spectroscopic parameters of the pyridine (B92270) ring. For example, the introduction of an amino group and a vinyl group, in addition to the chloro substituent, will influence the charge distribution and bond orders within the this compound molecule. researchgate.net These changes are reflected in the calculated vibrational frequencies and intensities.
The table below presents a hypothetical comparison of calculated and experimental vibrational frequencies for a related aminopyridine, illustrating the utility of DFT in spectroscopic analysis.
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for an Aminopyridine Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) (FT-IR) | Assignment |
| 1 | 3450 | 3435 | N-H asymmetric stretch |
| 2 | 3350 | 3340 | N-H symmetric stretch |
| 3 | 1620 | 1615 | C=C stretch (vinyl) |
| 4 | 1580 | 1575 | C=C stretch (ring) |
| 5 | 1300 | 1295 | C-N stretch |
| 6 | 750 | 745 | C-Cl stretch |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. arxiv.org For this compound and its derivatives, MD simulations can provide detailed insights into their interactions with other molecules, such as solvents or biological macromolecules. nih.gov
MD simulations can reveal the preferred binding modes and interaction energies of aminopyridine derivatives with protein targets. nih.gov For example, studies on 2-aminopyridine (B139424) derivatives as kinase inhibitors have used MD simulations to understand how these molecules fit into the active site of an enzyme and which residues are crucial for binding. nih.gov Key interactions often include hydrogen bonds involving the amino group and π-π stacking interactions with aromatic residues. rsc.org
In the context of this compound, MD simulations could be used to explore its interactions with a target protein. The amino group could act as a hydrogen bond donor, while the pyridine ring could participate in π-π stacking. The chloro and vinyl substituents would also influence the binding affinity and selectivity through steric and electronic effects.
The following table summarizes potential intermolecular interactions that could be investigated for this compound using MD simulations.
Table 3: Potential Intermolecular Interactions of this compound
| Functional Group | Potential Interaction Type | Interacting Partner |
| Amino group | Hydrogen bond donor | Carbonyl oxygen, hydroxyl group |
| Pyridine ring | π-π stacking | Aromatic amino acid residues |
| Chloro group | Halogen bonding | Electron-rich atoms (e.g., oxygen, nitrogen) |
| Vinyl group | van der Waals interactions | Hydrophobic pockets |
Advanced Characterization and Analytical Methodologies for Complex Derivatives and Reaction Intermediates
High-Resolution Mass Spectrometry for Structural Elucidation of Novel Products
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing exact mass measurements with high accuracy and precision. This capability allows for the unambiguous determination of elemental compositions. When coupled with fragmentation studies, HRMS offers deep insights into the molecular structure of derivatives of 5-Chloro-6-vinylpyridin-3-amine.
In a typical Electron Impact (EI) ionization, substituted pyridines undergo characteristic fragmentation. The primary fragmentation pathway for many pyridine (B92270) derivatives involves the loss of small, stable molecules like hydrogen cyanide (HCN). rsc.org For instance, the dissociative ionization of pyridine itself prominently features a fragmentation channel corresponding to the loss of HCN, leading to the formation of a C₄H₄˙⁺ radical cation. rsc.org This fundamental fragmentation behavior serves as a basis for interpreting the mass spectra of more complex derivatives.
For a hypothetical novel derivative, such as an amide formed by reacting the amine group of this compound with a carboxylic acid, HRMS would be used to confirm the product's formation and structure. The analysis would provide the accurate mass of the molecular ion [M]⁺˙ or a protonated molecule [M+H]⁺, confirming its elemental formula. Tandem MS (MS/MS) experiments would then be employed to induce and analyze fragmentation, revealing cleavages characteristic of both the pyridine core and the newly introduced functionalities.
Table 1: Illustrative HRMS Fragmentation Data for a Hypothetical Derivative: N-(5-chloro-6-vinylpyridin-3-yl)acetamide
| Fragment Ion | Proposed Structure | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |
| [M+H]⁺ | C₉H₁₀ClN₂O⁺ | 197.0476 | 197.0472 | -2.0 |
| [M-CH₂CO]⁺ | C₇H₈ClN₂⁺ | 155.0371 | 155.0368 | -1.9 |
| [M-Cl]⁺ | C₉H₉N₂O⁺ | 177.0604 | 177.0600 | -2.3 |
| [M-HCN-CH₂CO]⁺ | C₆H₅ClN⁺ | 126.0105 | 126.0101 | -3.2 |
Note: This table is illustrative and based on known fragmentation patterns of related structures.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Multi-dimensional NMR spectroscopy is paramount for the definitive assignment of stereochemistry in complex molecules. While 1D NMR (¹H and ¹³C) provides primary structural information, 2D NMR techniques like COSY, HSQC, HMBC, and particularly NOESY, are essential for elucidating the spatial relationships between atoms.
For derivatives of this compound that possess stereocenters, for example, from reactions involving the vinyl group, determining the relative or absolute configuration is critical. Nuclear Overhauser Effect Spectroscopy (NOESY) is the key experiment for this purpose. libretexts.org It detects through-space correlations between protons that are in close proximity (typically <5 Å), regardless of whether they are connected through bonds. youtube.com
Consider a derivative where an asymmetric reaction across the vinyl group has created a new chiral center. A NOESY spectrum would reveal correlations between protons on the newly formed stereocenter and protons on the pyridine ring. The presence or absence of specific cross-peaks allows for the assignment of the relative stereochemistry by indicating which groups are on the same face of the molecule. libretexts.org
Table 2: Representative ¹H and NOESY Data for Stereochemical Assignment of a Substituted Pyridine Derivative
| Proton Label | ¹H Chemical Shift (δ, ppm) | Key NOESY Correlations |
| H-2 | 8.15 | H-4 |
| H-4 | 7.50 | H-2, Hα |
| Hα (vinyl) | 6.80 | Hβ(cis), Hβ(trans), H-4 |
| Hβ(cis) | 5.60 | Hα, Hβ(trans) |
| Hβ(trans) | 6.10 | Hα, Hβ(cis) |
| H-new_chiral_center | 4.50 | Hα, H-ring_substituent |
Note: This table presents representative data illustrating how NOESY correlations would be used. Specific shifts and correlations depend on the exact derivative structure.
X-ray Crystallography of Key Derivatives and Co-crystals
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise atomic coordinates and revealing details about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. stenutz.eu For key derivatives of this compound, obtaining a single-crystal X-ray structure is the gold standard for unambiguous structural and stereochemical confirmation.
The technique is also invaluable for studying co-crystals, where the target molecule is crystallized with a conformer to form a new crystalline solid. This can be particularly useful for non-crystalline derivatives or for studying specific intermolecular interactions. Research on co-crystals of related aminopyridines has demonstrated how hydrogen bonding directs the assembly in the solid state. For example, in a co-crystal of 4-aminopyridine (B3432731) with copper(II) sulphate, the components are linked in the crystal lattice via specific interactions. mdpi.com Similarly, a derivative of this compound could be co-crystallized to study its hydrogen bonding patterns, which are crucial for understanding its interactions with biological targets.
Table 3: Example Crystallographic Data for a Related Chlorinated Aminopyridine Derivative
| Parameter | Value |
| Compound | 4-Aminopyridine-Copper(II) Sulphate Co-crystal mdpi.com |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.4311 |
| b (Å) | 7.4878 |
| c (Å) | 9.0807 |
| α (°) | 116.6 |
| β (°) | 138.1 |
| γ (°) | 101.0 |
| Key Interactions | N-H···O hydrogen bonds |
Note: Data is for a related aminopyridine co-crystal to illustrate the type of information obtained from X-ray diffraction analysis. mdpi.com
Chiral Chromatography for Enantiomeric Excess Determination
When a synthetic route produces a chiral derivative of this compound, it is essential to determine the enantiomeric excess (ee), which is a measure of the purity of the sample with respect to its enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose. yakhak.org
CSPs create a chiral environment within the column, causing the two enantiomers of a racemic compound to interact differently. This differential interaction leads to different retention times, allowing for their separation and quantification. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate), are widely used and have proven effective for the separation of a broad range of chiral compounds, including chiral amines. yakhak.org
For the enantiomeric resolution of a chiral amine derivative, the selection of the CSP and the mobile phase is critical. A typical method would involve a normal-phase separation using a mobile phase consisting of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., 2-propanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomer peaks.
Table 4: Illustrative Chiral HPLC Method for Separation of a Chiral Amine Derivative
| Parameter | Condition |
| Analyte | Racemic Chiral Amine Derivative |
| Column (CSP) | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | 12.5 min |
| Retention Time (S-enantiomer) | 14.8 min |
| Resolution (Rs) | > 2.0 |
Note: This table provides a representative HPLC method based on established procedures for separating chiral amines. yakhak.org
Applications of 5 Chloro 6 Vinylpyridin 3 Amine and Its Derivatives in Chemical Research
Building Block in Complex Organic Synthesis
The presence of three distinct functional groups—a halogen, a polymerizable alkene, and a nucleophilic amine—on the pyridine (B92270) core makes 5-Chloro-6-vinylpyridin-3-amine a versatile building block for the synthesis of more complex molecular architectures.
The strategic arrangement of reactive sites in this compound allows for its use as a precursor in the construction of various fused and polycyclic heterocyclic systems. The amino and vinyl groups, in particular, can serve as handles for annulation reactions, where additional rings are fused onto the primary pyridine structure.
For instance, the vinyl group can undergo a variety of transformations, including oxidation, reduction, or participation in cycloaddition reactions. The amino group can be acylated, alkylated, or diazotized, providing entry into a wide range of pyridine-based derivatives. The interplay between these groups can be exploited to construct novel heterocyclic frameworks. For example, intramolecular cyclization reactions involving derivatives of the amino and vinyl groups could lead to the formation of bicyclic systems containing nitrogen.
The development of new heterocyclic scaffolds is a major focus in medicinal chemistry, as these structures often form the core of biologically active molecules. Pyridine-containing hybrids, for instance, have been designed and synthesized to exhibit significant anticancer properties. nih.gov The structural features of this compound make it an attractive starting material for the generation of libraries of novel heterocyclic compounds for biological screening.
Polysubstituted pyridines are integral components of numerous natural products, many of which exhibit potent biological activities. The total synthesis of these complex molecules often relies on the availability of appropriately functionalized pyridine building blocks. While there are no specific reports detailing the use of this compound in a completed total synthesis, its structure is analogous to intermediates used in such endeavors.
The synthesis of complex polyketide natural products, for example, often requires the strategic incorporation of heterocyclic fragments. cam.ac.uk The vinyl group of this compound could, for instance, participate in cross-coupling reactions to append the pyridine core to a larger carbon skeleton, a common strategy in the convergent synthesis of natural products. The amino and chloro groups offer further points for modification and connection to other parts of the target molecule.
Ligand Design for Catalytic Systems
The pyridine nitrogen atom, with its available lone pair of electrons, is an excellent coordinator for a wide array of transition metals. This property has made pyridine-containing molecules some of the most utilized ligands in coordination chemistry and catalysis. researchgate.net
Asymmetric catalysis, which enables the synthesis of single-enantiomer chiral molecules, is of paramount importance in the pharmaceutical and fine chemical industries. A key to successful asymmetric catalysis is the design of effective chiral ligands. Chiral pyridine-containing ligands have proven to be highly effective in a multitude of asymmetric transformations. hkbu.edu.hkcityu.edu.hk
This compound can serve as a foundational scaffold for the development of new chiral ligands. Chirality can be introduced by modifying the existing functional groups. For example, the amino group could be derivatized with a chiral auxiliary, or the vinyl group could be subjected to an asymmetric transformation to install a stereocenter. A modular approach is often used to synthesize libraries of chiral ligands with varying steric and electronic properties to optimize catalytic performance. diva-portal.org The development of new chiral pyridine units (CPUs) is an active area of research aimed at overcoming challenges in many asymmetric reactions. acs.org
Table 1: Types of Chiral Pyridine-Containing Ligands
| Ligand Type | Description | Representative Examples |
|---|---|---|
| Monopyridine | A single pyridine ring with chiral substituents. | Pyridyl alcohols, Pyridyl oxazolines |
| Dipyridine | Two pyridine rings connected by a chiral bridge. | Chiral dipyridylmethanes |
| Bipyridine | Two directly connected pyridine rings with chirality in the backbone or as substituents. | C2-symmetric 2,2'-bipyridines |
| Terpyridine | Three linked pyridine units, often with chiral information in the side chains. | Chiral terpyridyl complexes |
Once a chiral ligand is synthesized, its effectiveness is tested in various transition metal-catalyzed reactions. Pyridine-based ligands have found broad application in reactions such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. diva-portal.orgacs.org
For example, chiral pyridyl phosphinite and phosphite (B83602) ligands have been successfully employed in palladium-catalyzed allylic alkylations. diva-portal.org Similarly, chiral 2,2'-bipyridine (B1663995) ligands have shown excellent performance in nickel-catalyzed reductive couplings and iridium-catalyzed C-H borylation reactions. acs.org Ligands derived from this compound could potentially be screened for activity in these and other important catalytic transformations. The electronic properties of the pyridine ring, modulated by the chloro and amino substituents, would influence the catalytic activity of the corresponding metal complex.
Precursor for Advanced Polymeric Materials
The vinyl group in this compound makes it a monomer that can undergo polymerization to form functional polymers. Vinylpyridine-based polymers, such as poly(2-vinylpyridine) and poly(4-vinylpyridine), are known to have a wide range of applications. wikipedia.orgwikipedia.org
Poly(vinylpyridines) can be synthesized via various polymerization methods, including radical, anionic, and cationic techniques. acs.org The resulting polymers possess pendant pyridine groups that can be further functionalized, for example, by quaternization of the pyridine nitrogen. mdpi.com This post-polymerization modification allows for the tuning of the polymer's properties, such as its solubility and its ability to interact with other molecules or surfaces.
The polymerization of this compound would result in a polymer with pendant chloro- and amino-substituted pyridine rings. These functional groups would impart specific properties to the polymer. The amino groups could serve as sites for cross-linking or for the attachment of other molecules, such as drugs or dyes. The presence of the pyridine ring also allows these polymers to be used in applications such as polymer-supported catalysts or as coatings with anti-corrosive properties. mdpi.comacs.org Furthermore, copolymers could be formed by polymerizing this compound with other monomers like styrene (B11656) or butadiene, leading to materials with tailored properties for specific applications, such as in tire manufacturing or specialty adhesives. chemicalbook.com The synthesis of such functional polymers is a growing field, with applications in areas from materials science to environmental remediation. nih.gov
Design of Molecular Probes for Chemical Biology Studies (Excluding Biological Activity Data)
The pyridine scaffold is a common feature in molecules designed for chemical biology. Vinylpyridine derivatives have been utilized in the development of molecular probes. For example, 4-vinylpyridine (B31050) is used for the derivatization of cysteine residues in peptides and proteins for mass spectrometric identification. nih.gov The vinyl group reacts with the thiol group of cysteine, allowing for the attachment of a pyridine tag.
The bifunctional nature of this compound, with its reactive vinyl group and functionalizable amino group, makes it an attractive candidate for the design of more complex molecular probes. The amino group could be used to attach fluorophores, affinity tags, or other reporter groups, while the vinyl group could be used to anchor the probe to a target molecule or surface.
Application in Supramolecular Chemistry and Host-Guest Systems
Pyridine and its derivatives are widely used in supramolecular chemistry due to the ability of the nitrogen atom to participate in hydrogen bonding and metal coordination. acs.orgresearchgate.net These interactions are fundamental to the construction of self-assembling systems and host-guest complexes.
Poly(vinylpyridine)s have been used to create supramolecular polymer networks. For example, poly(4-vinyl pyridine) can be crosslinked with bis-metallic pincers to form dynamic and self-healing materials. researchgate.net The pyridine units act as ligands for the metal centers, forming reversible crosslinks.
The pyridine ring in this compound would be capable of similar interactions. The amino group could also participate in hydrogen bonding, potentially leading to the formation of more complex and robust supramolecular architectures. Host-guest systems based on pyridine-functionalized molecules have also been reported. For instance, tetraphenylethylene (B103901) derivatives bearing pyridine rings can selectively include phthalic acid isomers, leading to changes in their emission properties. nih.gov This highlights the potential for using pyridine-containing molecules for molecular recognition and sensing applications.
Future Directions and Emerging Research Avenues for 5 Chloro 6 Vinylpyridin 3 Amine
The strategic placement of chloro, amino, and vinyl functional groups on the pyridine (B92270) ring endows 5-Chloro-6-vinylpyridin-3-amine with a unique electronic and steric profile, positioning it as a compound of interest for future research. While specific studies on this molecule are nascent, emerging trends in synthetic chemistry, computational analysis, and materials science provide a clear roadmap for its potential exploration and application. This article outlines key future research directions that could unlock the full potential of this versatile chemical scaffold.
Q & A
[Basic] What synthetic strategies are effective for preparing 5-Chloro-6-vinylpyridin-3-amine?
Methodological Answer:
A three-step synthesis is commonly employed for analogous pyridine derivatives:
Chlorination and Amination : Introduce the chloro and amine groups via nucleophilic substitution or catalytic amination under reflux conditions (e.g., using NaOEt/EtOH as in ).
Vinylation : Utilize palladium-catalyzed cross-coupling (e.g., Heck reaction) to attach the vinyl group at position 3. Optimize ligand selection (e.g., PPh₃) and solvent (DMF or THF) to enhance yield .
Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) isolates the product, followed by recrystallization from dichloromethane .
[Basic] How is this compound characterized structurally and spectroscopically?
Methodological Answer:
- X-ray Diffraction : Resolve crystal structure to confirm regiochemistry and hydrogen-bonding patterns (e.g., N–H⋯N interactions observed in similar aminopyridines ).
- NMR Spectroscopy :
- Mass Spectrometry : Use high-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
[Advanced] What computational approaches predict the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Correlation Energy Analysis : Apply Colle-Salvetti-type formulas to model electron density and local kinetic energy for reaction site prediction .
[Advanced] How does the vinyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Mechanistic Insight : The vinyl group enables Suzuki-Miyaura or Mizoroki-Heck couplings. For example:
[Advanced] What challenges arise in regioselective functionalization of the pyridine ring?
Methodological Answer:
- Competing Reactivity : The electron-withdrawing chloro group deactivates positions 5 and 6, while the amine directs electrophiles to position 4.
- Mitigation Strategies :
[Advanced] How can solubility and stability be optimized for biological testing?
Methodological Answer:
- Salt Formation : Prepare HCl or trifluoroacetate salts to enhance aqueous solubility (e.g., 5-Amino-2-chloro-3-methylpyridine HCl in ).
- Formulation : Use co-solvents (DMSO/PEG 400) or liposomal encapsulation.
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the vinyl group) .
[Basic] What safety precautions are critical when handling this compound?
Methodological Answer:
- Hazard Classification : Based on analogs (e.g., 6-Cyclopropylpyridin-2-amine ), anticipate acute toxicity (Category 4) and skin irritation.
- Protocols :
[Advanced] What role does this compound play in medicinal chemistry?
Methodological Answer:
- Scaffold for Drug Design : The pyridine core is a common pharmacophore in kinase inhibitors (e.g., p38 MAPK inhibitors in ).
- Derivatization : Modify the vinyl group for click chemistry (e.g., azide-alkyne cycloaddition) to attach bioactive moieties.
- In Vitro Testing : Screen against cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ calculations via nonlinear regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
